
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring composed of three carbon atoms, one oxygen atom, and two nitrogen atoms. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of hydrazides with carboxylic acids. One common method is the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazoles often involve large-scale cyclization reactions using efficient and cost-effective reagents. The use of iodobenzene and Oxone as oxidants has been reported to be a simple and versatile method for the synthesis of oxadiazoles .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine and bromine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Iodine, bromine, and oxygen are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions result in substituted oxadiazole derivatives .
Aplicaciones Científicas De Investigación
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits antibacterial, antifungal, antiviral, and anticancer properties, making it a valuable scaffold for drug development.
Materials Science: It is used in the development of optoelectronic devices, corrosion inhibitors, and high-pressure mixed-gas separation membranes.
Mecanismo De Acción
The mechanism of action of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death . Additionally, it can interfere with viral replication by targeting viral enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,2,3-Oxadiazole: Known for its antibacterial and antifungal properties.
1,2,5-Oxadiazole: Used in the development of high-energy materials.
Uniqueness
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and biological activity compared to other oxadiazole derivatives .
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-9-8-5(12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11) |
Clave InChI |
BEPHAYVGFLVTPC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NN=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



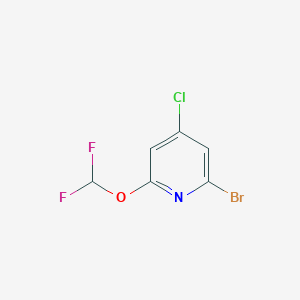
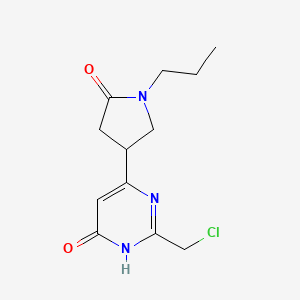
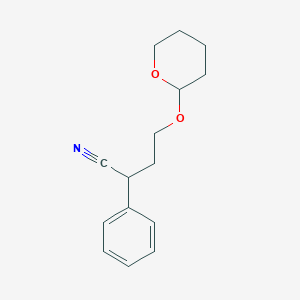
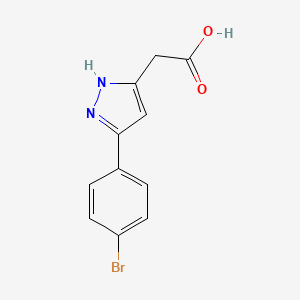
![N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15055113.png)
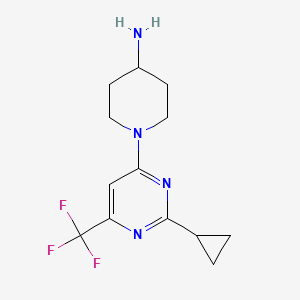


![Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15055135.png)
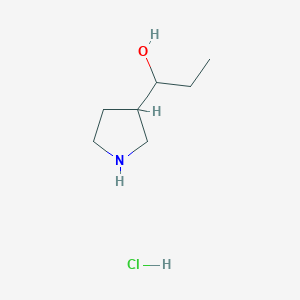

![N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide](/img/structure/B15055142.png)
![2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate](/img/structure/B15055155.png)
